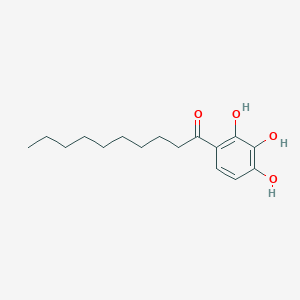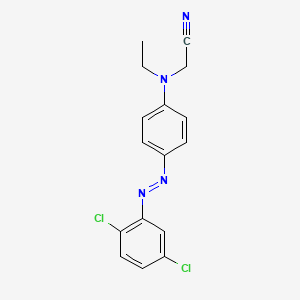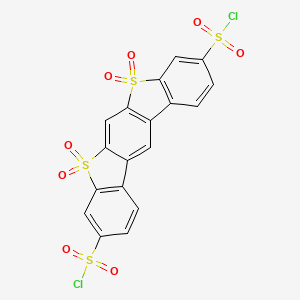
1-(2,3,4-Trihydroxyphenyl)decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trihydroxyphenyl)decan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a decanone backbone attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trihydroxyphenyl)decan-1-one typically involves the reaction of a decanone derivative with a phenolic compound under specific conditions. One common method involves the use of Friedel-Crafts acylation, where a decanoyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,4-Trihydroxyphenyl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce autophagic cell death in cancer cells by agonizing the nuclear receptor TR3 and attenuating Akt2 activity . This leads to the export of TR3 to the cytoplasm and its targeting to mitochondria, ultimately resulting in autophagic induction.
Comparación Con Compuestos Similares
1-(2,3,4-Trihydroxyphenyl)decan-1-one can be compared with other similar compounds such as:
1-(3,4,5-Trihydroxyphenyl)decan-1-one: Similar structure but with hydroxyl groups at different positions.
1-(2,3,4-Trihydroxyphenyl)nonan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3,4-Trihydroxyphenyl)octan-1-one: Another similar compound with an even shorter carbon chain.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Propiedades
Número CAS |
1154-72-9 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
1-(2,3,4-trihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-13(17)12-10-11-14(18)16(20)15(12)19/h10-11,18-20H,2-9H2,1H3 |
Clave InChI |
ZPMQGTUVDYNEHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C1=C(C(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)





![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)

